The compound “7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a small molecule that has been studied for its potential as a CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
The synthesis of this compound involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available literature.
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
The compound has shown significant inhibitory activity against CDK2/cyclin A2 . It has also displayed potent dual activity against examined cell lines and CDK2 .
The compound 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been studied extensively for their potential as therapeutic agents due to their ability to interact with various biological targets.
This compound is categorized under pyrazolo-triazolopyrimidine derivatives, which are recognized for their pharmacological properties. They are often synthesized to explore their efficacy against specific diseases, including cancer and neurodegenerative disorders. The structural framework of this compound integrates a pyrazolo ring fused with a triazolo and pyrimidine moiety, enhancing its biological activity.
The synthesis of 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions:
For example, the initial step may involve the chlorination of a substituted pyrazole followed by hydrazinolysis to introduce the triazole component. Subsequent condensation reactions lead to the formation of the final product through careful control of reaction conditions to optimize yield and purity .
The molecular structure of 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be represented as follows:
The structural elucidation is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
The compound undergoes various chemical reactions that can modify its structure or enhance its biological properties:
The mechanism of action for 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is primarily linked to its interaction with specific biological targets such as enzymes or receptors:
The physical properties of 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include:
Chemical properties such as stability under physiological conditions are also critical for its application in drug development .
The primary applications of 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include:
This compound exemplifies the ongoing research into heterocyclic compounds that hold promise for therapeutic applications across various medical fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: